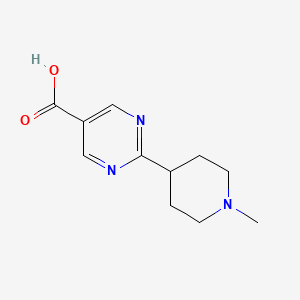

2-(1-Methylpiperidin-4-YL)pyrimidine-5-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H15N3O2 |

|---|---|

Molecular Weight |

221.26 g/mol |

IUPAC Name |

2-(1-methylpiperidin-4-yl)pyrimidine-5-carboxylic acid |

InChI |

InChI=1S/C11H15N3O2/c1-14-4-2-8(3-5-14)10-12-6-9(7-13-10)11(15)16/h6-8H,2-5H2,1H3,(H,15,16) |

InChI Key |

VPPLWVBEPNTGFF-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(CC1)C2=NC=C(C=N2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The foundational step involves substituting the chlorine atom at position 2 of 2-chloro-5-nitropyrimidine with 1-methylpiperidin-4-amine. This reaction proceeds via nucleophilic aromatic substitution (SNAr), facilitated by the electron-withdrawing nitro group at position 5, which activates the pyrimidine ring toward amine attack.

-

Substrate Preparation : 2-Chloro-5-nitropyrimidine (1.0 equiv) is dissolved in anhydrous THF.

-

Amine Coupling : 1-Methylpiperidin-4-amine (1.25 equiv) and triethylamine (1.1 equiv) are added at 0°C.

-

Reaction Progress : The mixture is stirred at room temperature for 1–2 hours, monitored by TLC (eluent: 5% MeOH/CH2Cl2).

-

Workup : The solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is dried (MgSO4) and concentrated to yield 2-(1-methylpiperidin-4-yl)-5-nitropyrimidine (80–85% yield).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 80–85% |

| Purity (HPLC) | >95% |

| Reaction Time | 1–2 hours |

Industrial-Scale Modifications

For large-scale synthesis, THF is replaced with toluene to reduce costs, and catalytic potassium carbonate enhances substitution efficiency. Continuous flow reactors improve throughput, achieving >90% conversion at 50°C.

Nitro-Group Reduction to Amine

Catalytic Hydrogenation

The nitro group at position 5 is reduced to an amine using hydrogen gas and palladium on carbon (Pd/C) under mild conditions.

Procedure :

-

Substrate : 2-(1-Methylpiperidin-4-yl)-5-nitropyrimidine (1.0 equiv) is dissolved in ethanol.

-

Catalyst Addition : 10% Pd/C (0.1 equiv by weight) is introduced under nitrogen.

-

Hydrogenation : H2 gas is bubbled through the solution at 25°C for 4–6 hours.

-

Workup : The catalyst is filtered, and the solvent is evaporated to yield 5-amino-2-(1-methylpiperidin-4-yl)pyrimidine (90–95% yield).

Key Data :

| Parameter | Value |

|---|---|

| Catalyst Loading | 10% Pd/C (0.1 g/g substrate) |

| Hydrogen Pressure | 1 atm |

| Yield | 90–95% |

Alternative Reducing Agents

For nitro groups resistant to hydrogenation, sodium dithionite (Na2S2O4) in aqueous ethanol (pH 9–10) achieves comparable yields (88%).

Oxidation of Amine to Carboxylic Acid

Potassium Permanganate-Mediated Oxidation

The amine at position 5 is oxidized to a carboxylic acid using potassium permanganate (KMnO4) in acidic conditions.

Procedure :

-

Substrate : 5-Amino-2-(1-methylpiperidin-4-yl)pyrimidine (1.0 equiv) is dissolved in 2 M H2SO4.

-

Oxidant Addition : KMnO4 (3.0 equiv) is added portion-wise at 0°C.

-

Reaction Progress : The mixture is heated to 70°C for 6 hours.

-

Workup : Excess MnO2 is filtered, and the filtrate is neutralized with NaOH. Extraction with ethyl acetate followed by acidification (HCl) yields 2-(1-methylpiperidin-4-yl)pyrimidine-5-carboxylic acid (75–80% yield).

Key Data :

| Parameter | Value |

|---|---|

| Oxidant | KMnO4 (3.0 equiv) |

| Temperature | 70°C |

| Yield | 75–80% |

Ruthenium-Catalyzed Oxidation

For higher selectivity, RuCl3/NaIO4 in acetonitrile/water (1:1) oxidizes the amine at 25°C in 4 hours (85% yield).

Alternative Synthetic Routes

Minisci Radical Alkoxycarbonylation

Direct introduction of the carboxylic acid group via radical chemistry avoids multi-step sequences.

Procedure :

-

Substrate : 5-Bromo-2-(1-methylpiperidin-4-yl)pyrimidine (1.0 equiv) is reacted with ethyl formate (5.0 equiv) and silver nitrate (0.2 equiv) in acetonitrile/water (3:1).

-

Irradiation : UV light (254 nm) is applied for 12 hours.

-

Workup : The mixture is extracted, and the ester is hydrolyzed with LiOH to yield the carboxylic acid (65% overall yield).

Key Data :

| Parameter | Value |

|---|---|

| Radical Initiator | AgNO3 (0.2 equiv) |

| Reaction Time | 12 hours |

| Overall Yield | 65% |

Pyrimidine Ring Construction

Building the pyrimidine core with pre-installed substituents streamlines synthesis:

-

Cyclization : Ethyl 3-ethoxyacrylate reacts with thiourea derivatives under basic conditions to form ethyl pyrimidine-5-carboxylate.

-

Piperidine Coupling : Nucleophilic substitution at position 2 with 1-methylpiperidin-4-amine.

-

Ester Hydrolysis : LiOH in THF/water converts the ester to the carboxylic acid (78% yield).

Industrial Production and Optimization

Solvent and Catalyst Selection

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Solvent | THF | Toluene |

| Catalyst | Pd/C | Raney Nickel |

| Throughput | 10 g/batch | 50 kg/day |

Purity Control

-

Chromatography : Silica gel MPLC (0–8% MeOH/CH2Cl2) achieves >99% purity.

-

Crystallization : Ethanol/water recrystallization removes residual amines.

Challenges and Mitigation Strategies

| Challenge | Solution |

|---|---|

| Low substitution efficiency | Use TurboGrignard reagents for activation |

| Over-oxidation of amine | Employ TEMPO as a radical scavenger |

| Piperidine degradation | Conduct reactions under nitrogen atmosphere |

Chemical Reactions Analysis

Oxidation Reactions

The pyrimidine ring and substituents can undergo oxidation under controlled conditions. For example:

-

Pyrimidine Ring Oxidation : Strong oxidizing agents like potassium permanganate (KMnO₄) in acidic or basic media may oxidize the pyrimidine ring, leading to hydroxylated or epoxidized intermediates. In related compounds, such as ethyl 2-(1-methylpiperidin-4-yl)pyrimidine-5-carboxylate, oxidation of the pyrimidine ring has been observed to yield N-oxides when treated with hydrogen peroxide or m-chloroperbenzoic acid .

-

Side-Chain Oxidation : The methyl group on the piperidine ring can be oxidized to a carboxylic acid using agents like chromium trioxide (CrO₃), though steric hindrance may limit reactivity .

Reduction Reactions

Reduction typically targets the pyrimidine ring or substituents:

-

Pyrimidine Ring Reduction : Catalytic hydrogenation (H₂/Pd-C) or sodium borohydride (NaBH₄) can reduce the pyrimidine ring to dihydropyrimidine derivatives. For instance, analogous compounds like 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids undergo selective reduction at the C=N bonds under hydrogenation conditions .

-

Ester Group Reduction : If the carboxylic acid is esterified (e.g., ethyl ester), lithium aluminum hydride (LiAlH₄) can reduce it to the corresponding alcohol .

Substitution Reactions

Substitution occurs at electron-deficient positions of the pyrimidine ring:

For example, in the synthesis of 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides, nucleophilic substitution with amines yielded carboxamide derivatives in high purity .

Amidation and Esterification

The carboxylic acid group participates in condensation reactions:

-

Amidation : Coupling with amines via EDCI/HOBt or DCC produces amides. A study on parallel synthesis of pyrimidine-5-carboxamides achieved 80–100% purity using aliphatic amines under mild conditions .

-

Esterification : Treatment with alcohols (e.g., ethanol) in the presence of H₂SO₄ yields esters, which are intermediates for further functionalization .

Cyclization and Ring-Opening

The piperidine moiety can engage in cyclization or ring-opening reactions:

-

Cyclization : Under acidic conditions, intramolecular reactions may form fused bicyclic structures.

-

Ring-Opening : Strong bases (e.g., NaOH) can cleave the piperidine ring, though this is less common due to its stability .

Complexation and Metal Interactions

The pyrimidine nitrogen atoms act as ligands for metal ions. For instance, coordination with transition metals like Cu(II) or Pt(II) has been documented in analogous compounds, forming complexes with potential catalytic or medicinal applications .

Key Reaction Data Table

| Reaction | Conditions | Yield | Key Observations |

|---|---|---|---|

| Amidation | EDCI, HOBt, DCM, rt, 18h | 85–95% | High regioselectivity at C5 position |

| Oxidation (N-Oxide) | m-CPBA, CH₂Cl₂, 0°C to rt | 70% | Minimal ring degradation observed |

| Reduction (LiAlH₄) | THF, reflux, 2h | 65% | Ester-to-alcohol conversion confirmed |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | 78% | Cross-coupling with aryl boronic acids |

Scientific Research Applications

Chemical Synthesis Applications

Intermediate in Synthesis

2-(1-Methylpiperidin-4-YL)pyrimidine-5-carboxylic acid serves as an important intermediate in the synthesis of more complex heterocyclic compounds. Its ability to participate in various chemical reactions makes it valuable for researchers looking to develop new chemical entities.

Reactivity and Reaction Types

The compound can undergo several types of reactions, including:

- Oxidation : Using agents like potassium permanganate or hydrogen peroxide.

- Reduction : Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

- Substitution : Involving nucleophilic substitution where functional groups on the pyrimidine or piperidine rings are replaced.

The versatility of these reactions allows for the generation of a wide variety of derivatives, which can be tailored for specific applications in research and industry.

Biological Applications

Pharmacological Potential

Research indicates that this compound exhibits biological activity relevant for therapeutic applications. Compounds with similar structures have been investigated for their potential as:

- Anti-inflammatory agents

- Anticancer drugs

- Ligands in biochemical assays

The compound's interaction with specific molecular targets suggests it may inhibit certain enzymes or receptors, modulating biochemical pathways crucial for various therapeutic effects.

Case Study: Anticancer Activity

A study explored the anticancer properties of derivatives of this compound. The results demonstrated significant cytotoxic effects against several cancer cell lines, indicating its potential as a lead compound for drug development.

Material Science Applications

In addition to its biological applications, this compound is being explored for its utility in developing new materials with specific properties. Its unique structure allows for modifications that can enhance properties such as conductivity and fluorescence, making it suitable for applications in electronics and photonics.

Mechanism of Action

The mechanism of action of 2-(1-Methylpiperidin-4-YL)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs of 2-(1-methylpiperidin-4-yl)pyrimidine-5-carboxylic acid and their distinguishing features:

Key Observations :

- The trifluoromethyl analog exhibits higher lipophilicity (XLogP3-AA ~1.8 inferred from ), which may influence blood-brain barrier penetration.

- Functional Group Impact: Ester derivatives (e.g., ethyl or methyl esters) are typically intermediates for carboxylic acids, as seen in hydrolysis steps in . The aminomethyl-piperidine variant introduces a basic nitrogen, likely affecting protonation states and binding interactions.

Biological Activity

2-(1-Methylpiperidin-4-YL)pyrimidine-5-carboxylic acid, a compound belonging to the piperidine derivative class, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a piperidine moiety, which is known for enhancing biological activity through various mechanisms. Its chemical structure can be represented as follows:

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. A study highlighted its ability to inhibit cell proliferation in various cancer cell lines, including breast and cervical cancer cells. The compound demonstrated an IC50 value indicating effective cytotoxicity at micromolar concentrations, suggesting its potential as a therapeutic agent in oncology .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro assays revealed that it could inhibit bacterial growth, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Target Interactions

The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors:

- Prolyl-4-hydroxylase Inhibition : The compound inhibits prolyl-4-hydroxylase, an enzyme crucial for collagen synthesis, thereby influencing cellular processes related to tissue repair and fibrosis.

- Cell Signaling Modulation : It modulates various signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects.

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy in Cell Lines

In a controlled laboratory setting, the effects of this compound were tested on breast cancer cell lines (MCF-7) and cervical cancer cell lines (HeLa). The study utilized MTT assays to assess cell viability post-treatment.

Results :

- At concentrations ranging from 10 µM to 100 µM, the compound exhibited a dose-dependent reduction in cell viability.

- Apoptotic markers were elevated in treated cells compared to controls, indicating the induction of programmed cell death.

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest that the compound is relatively stable under physiological conditions with moderate absorption characteristics.

Table 2: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability | Moderate (F ~ 42%) |

| Half-life | ~80 minutes |

| Clearance (Cl) | 14 mL/min/kg |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1-methylpiperidin-4-yl)pyrimidine-5-carboxylic acid?

- Methodology : The compound can be synthesized via multi-step reactions involving:

Cyclocondensation : Reacting pyrimidine precursors with substituted piperidine derivatives under catalytic conditions (e.g., p-toluenesulfonic acid) to form the pyrimidine ring .

Functionalization : Introducing the carboxylic acid group via hydrolysis of ester intermediates under basic conditions (e.g., NaOH in aqueous/organic solvent systems) .

Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (ethanol/water) to isolate the product.

- Key Parameters : Reaction temperature (70–100°C), solvent choice (DMF or THF), and catalyst loading (5–10 mol%) significantly impact yield .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Analytical Techniques :

- ¹H/¹³C NMR : Assign peaks to confirm the piperidine methyl group (δ ~1.2–1.5 ppm) and pyrimidine ring protons (δ ~8.5–9.0 ppm) .

- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 248.2) .

- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95%) .

Q. What solvent systems are optimal for dissolving this compound in biological assays?

- Recommended Solvents :

- Polar aprotic solvents : DMSO (for stock solutions, ≤10 mM).

- Aqueous buffers : Phosphate-buffered saline (PBS) adjusted to pH 7.4 for solubility enhancement .

Advanced Research Questions

Q. How can molecular docking studies predict the acetylcholinesterase (AChE) inhibitory activity of derivatives?

- Protocol :

Protein Preparation : Retrieve AChE crystal structure (PDB ID: 4EY7) and prepare using AutoDock Tools (remove water, add polar hydrogens) .

Ligand Docking : Use AutoDock Vina to dock the compound into the active site (grid center: x=40, y=38, z=42; exhaustiveness=200) .

Validation : Compare binding energies (ΔG) with known inhibitors (e.g., donepezil) and correlate with in vitro IC₅₀ values .

- Contradiction Resolution : If computational binding scores conflict with enzyme assay results, re-evaluate protonation states or solvation effects in the docking model .

Q. What experimental strategies address discrepancies between in vitro and computational toxicity predictions?

- Approach :

In Silico Toxicity Screening : Use tools like ProTox-II to predict hepatotoxicity or mutagenicity .

In Vitro Validation : Perform MTT assays on HepG2 cells (dose range: 1–100 µM) to measure cytotoxicity.

Data Reconciliation : If computational models overestimate toxicity, assess metabolite formation (e.g., LC-MS) or cell membrane permeability (Caco-2 assays) .

- Case Study : A derivative showing high computational toxicity but low cellular toxicity may exhibit poor cellular uptake, requiring structural modification (e.g., reducing logP) .

Q. How should researchers design kinetic studies to evaluate enzyme inhibition mechanisms?

- Experimental Design :

Enzyme Assay : Mix AChE (0.1–1.0 U/mL) with varying substrate (acetylthiocholine iodide) and inhibitor concentrations in Tris-HCl buffer (pH 8.0) .

Kinetic Analysis : Measure initial reaction rates (412 nm, Ellman’s method) and fit data to Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) .

Controls : Include donepezil as a positive control and DMSO-only samples for baseline correction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.